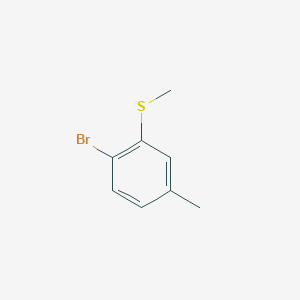
1-Bromo-4-methyl-2-(methylthio)benzene
Overview
Description
“1-Bromo-4-methyl-2-(methylthio)benzene” is a chemical compound with the CAS Number: 143701-84-2 . It has a molecular weight of 217.13 . The IUPAC name for this compound is (2-bromo-5-methylphenyl)(methyl)sulfane . It is typically stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9BrS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 217.13 .Scientific Research Applications
Regiochemistry in Metallation Reactions
1-Bromo-4-methyl-2-(methylthio)benzene plays a significant role in the study of metallation reactions, where its bromo(alkylthio)benzene variants have been used to explore regiochemistry changes during metallation. These studies highlight the complementarity of metallation reactions with metal-hydrogen exchange reactions, leading to diverse substitution patterns around the thioether function, demonstrating its utility in synthesizing complex organic structures with specific regiochemical control (Cabiddu et al., 2004).
Radiosynthesis for Bifunctional Labelling Agents
It is also crucial in the radiosynthesis of fluoromethyl-benzenes, derived from its bromo analogs. These synthesized compounds, including o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes, serve as prospective bifunctional labeling agents for various applications, highlighting its versatility in radiopharmaceutical research (Namolingam et al., 2001).
Structural Analysis through X-Ray Determinations
The compound's derivatives have been extensively analyzed through X-ray structure determinations to understand Br···Br interactions and other molecular interactions, such as hydrogen bonding and π-interactions. This research provides valuable insights into the packing motifs and structural diversity of bromo- and bromomethyl-substituted benzenes, which is essential for the development of materials science and crystal engineering (Jones et al., 2012).
Synthesis and Fluorescence Properties
Another application involves its use in synthesizing 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibiting fluorescence properties. This synthesis pathway, utilizing the Wittig-Horner reaction, opens avenues for the production of compounds with aggregation-induced emission (AIE) characteristics. Such properties are significant for developing new materials for optoelectronics and sensing applications (Zuo-qi, 2015).
Spectroscopic Characterization
Spectroscopic investigations using FTIR and FT-Raman techniques have also been conducted on related bromo-methyl aniline compounds to determine their molecular geometry, vibrational frequencies, and electronic properties. These studies are crucial for understanding the fundamental chemical properties of such compounds, contributing to various fields, including materials science and chemical synthesis (Ramalingam et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Properties
IUPAC Name |
1-bromo-4-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSCSBWSJNLFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


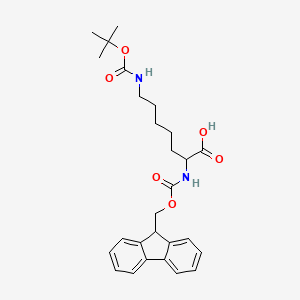
![3-cyanocyclohepta[B]pyrrol-2(1H)-one](/img/structure/B3240440.png)
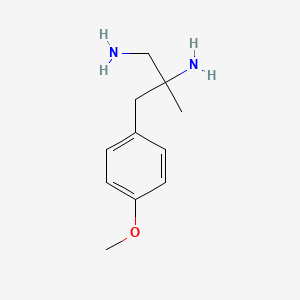
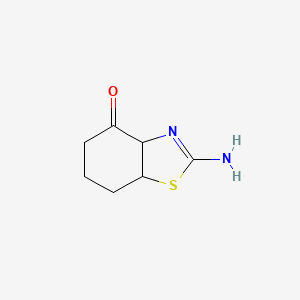
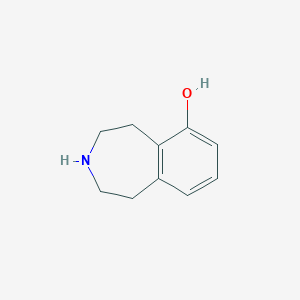


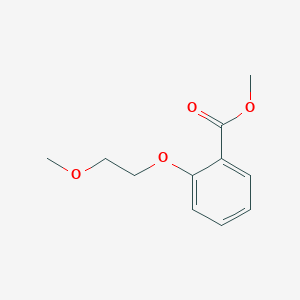
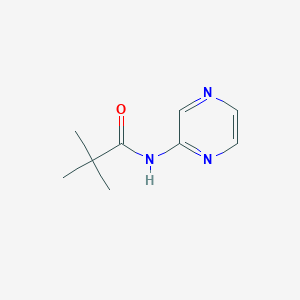
![7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3240525.png)
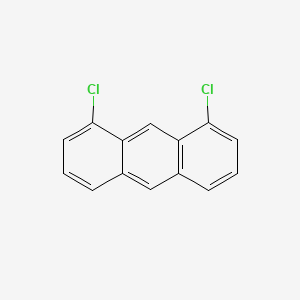
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3240531.png)
![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)

